molecular formula C8H4Cl2FN3 B13919523 4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine

4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine

Cat. No.: B13919523
M. Wt: 232.04 g/mol
InChI Key: IIBDCDSLIMASNG-UHFFFAOYSA-N
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Description

4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine and fluorine atoms at the 4th and 8th positions, respectively, and a methyl group at the 2nd position on the pyrido[4,3-D]pyrimidine ring. Pyridopyrimidines are known for their diverse biological activities and are used in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2,4-dichloro-5-fluoropyrimidine with 2-methylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: N-oxides of the pyridopyrimidine ring.

    Reduction Products: Dihydropyridopyrimidines.

Scientific Research Applications

4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as dihydrofolate reductase (DHFR) and protein kinases. The compound binds to the active site of these enzymes, blocking their activity and disrupting essential cellular processes. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,7-Trichloro-8-fluoropyrido[4,3-D]pyrimidine
  • 4,7-Dichloro-2-methylpyrido[4,3-D]pyrimidine
  • 8-Fluoro-2-methylpyrido[4,3-D]pyrimidine

Uniqueness

4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency as an enzyme inhibitor and its potential therapeutic applications .

Properties

Molecular Formula

C8H4Cl2FN3

Molecular Weight

232.04 g/mol

IUPAC Name

4,7-dichloro-8-fluoro-2-methylpyrido[4,3-d]pyrimidine

InChI

InChI=1S/C8H4Cl2FN3/c1-3-13-6-4(7(9)14-3)2-12-8(10)5(6)11/h2H,1H3

InChI Key

IIBDCDSLIMASNG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NC=C2C(=N1)Cl)Cl)F

Origin of Product

United States

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